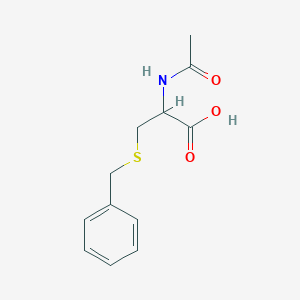

2-Acetamido-3-(benzylthio)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-acetamido-3-benzylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340041 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19538-71-7 | |

| Record name | N-Acetyl-S-benzylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-cysteine, is a derivative of the amino acid cysteine. In this compound, the thiol group of cysteine is protected by a benzyl group, and the amino group is acetylated. This modification makes it a valuable building block in the synthesis of more complex molecules and a subject of interest in metabolic and toxicological studies. For instance, N-acetyl-S-benzyl-L-cysteine is known as a metabolite of toluene.[1] This guide provides a comprehensive overview of a plausible synthetic pathway for 2-acetamido-3-(benzylthio)propanoic acid, detailed experimental protocols, and relevant physicochemical data to support researchers in its preparation and application.

Core Data Presentation

Quantitative data for the L-enantiomer of the target molecule, N-acetyl-S-benzyl-L-cysteine, is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃S | [2][3] |

| Molecular Weight | 253.32 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | [4] |

| Melting Point | 144-146 °C | [4] |

| Boiling Point | 506.2 °C at 760 mmHg | [4] |

| Density | 1.246 g/cm³ | [4] |

| Solubility | Very soluble in water | [4] |

| CAS Number | 19542-77-9 (for L-enantiomer) | [3] |

Synthesis Pathway

The most direct synthetic route to 2-acetamido-3-(benzylthio)propanoic acid involves a two-step process starting from L-cysteine:

-

S-benzylation of L-cysteine : The thiol group of L-cysteine is reacted with a benzylating agent, typically benzyl chloride, under basic conditions to form S-benzyl-L-cysteine.

-

N-acetylation of S-benzyl-L-cysteine : The amino group of the resulting S-benzyl-L-cysteine is then acetylated using acetic anhydride to yield the final product.

This sequence is generally preferred to minimize potential side reactions. The following diagram illustrates this synthetic pathway.

Experimental Protocols

The following protocols are based on established methods for S-alkylation and N-acetylation of amino acids and provide a comprehensive workflow for the synthesis.

Step 1: Synthesis of S-Benzyl-L-cysteine

This procedure details the S-benzylation of L-cysteine.

Materials:

-

L-cysteine

-

Sodium hydroxide (NaOH)

-

Benzyl chloride

-

Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine (1 equivalent) in a solution of sodium hydroxide (2 equivalents) in water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.

-

Isolation: The product, S-benzyl-L-cysteine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum.

Step 2: Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid (N-acetyl-S-benzyl-L-cysteine)

This procedure describes the N-acetylation of S-benzyl-L-cysteine.

Materials:

-

S-benzyl-L-cysteine

-

Acetic anhydride

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolution: Suspend S-benzyl-L-cysteine (1 equivalent) in water in a round-bottom flask.

-

Acetylation: Cool the suspension in an ice bath and add acetic anhydride (1.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

Reaction: Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-acetamido-3-(benzylthio)propanoic acid.

-

Drying: Dry the purified crystals under vacuum.

The following diagram outlines the general experimental workflow.

Potential Side Reactions and Mitigation

S-benzylation Step:

-

Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of the disulfide dimer, cystine.

-

Mitigation: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.

-

-

Over-alkylation: Reaction at the amino group can occur, although it is less favorable under these conditions.

-

Mitigation: Careful control of stoichiometry and reaction temperature can reduce this side reaction.

-

N-acetylation Step:

-

Diacetylation: In the presence of a large excess of acetic anhydride and more forcing conditions, the carboxylic acid could potentially form a mixed anhydride, leading to other products.

-

Mitigation: Controlling the stoichiometry of acetic anhydride and maintaining a low reaction temperature are crucial.

-

-

Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water.

-

Mitigation: The reaction is typically performed with a sufficient excess of acetic anhydride to account for some hydrolysis.

-

Stereochemical Considerations

The protocols described herein utilize L-cysteine as the starting material, which will result in the synthesis of the L-enantiomer of 2-acetamido-3-(benzylthio)propanoic acid. To synthesize the racemic (DL) form, DL-cysteine should be used as the starting material. The reaction conditions are generally applicable to the racemic starting material as well.

Conclusion

This technical guide provides a robust framework for the synthesis of 2-acetamido-3-(benzylthio)propanoic acid. By following the detailed protocols and being mindful of the potential side reactions, researchers can reliably prepare this compound for a variety of applications in chemical synthesis and biomedical research. The provided data and visualizations aim to facilitate a comprehensive understanding of the synthesis process.

References

An In-depth Technical Guide to N-acetyl-S-benzyl-DL-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-benzyl-DL-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an N-acetyl group and an S-benzyl group. This modification of the cysteine structure imparts specific physicochemical properties and potential biological activities that are of interest to researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of N-acetyl-S-benzyl-DL-cysteine, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological roles and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-acetyl-S-benzyl-DL-cysteine is fundamental for its application in research and development. While experimental data for the DL-racemic mixture is limited, a combination of computed data and information on related compounds provides valuable insights.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of N-acetyl-S-benzyl-DL-cysteine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃S | PubChem[1] |

| Molecular Weight | 253.32 g/mol | PubChem[1] |

| IUPAC Name | 2-acetamido-3-(benzylsulfanyl)propanoic acid | PubChem[1] |

| CAS Number | 19538-71-7 | PubChem |

| Appearance | White to off-white solid (based on related compounds) | N/A |

| Melting Point | No experimental data available for the DL-form. For the related N-acetyl-L-cysteine, the melting point is reported as 109.5 °C.[2] | N/A |

| Solubility | No specific data for the DL-form. The deuterated L-cysteine analog is slightly soluble in DMSO and methanol.[3] For the related N-acetyl-L-cysteine, solubility is ~50 mg/mL in ethanol, DMSO, and dimethylformamide, and ~30 mg/mL in PBS (pH 7.2).[4] | N/A |

| pKa | No experimental data available. | N/A |

Computed Physicochemical Properties

Computational models provide additional insights into the molecular characteristics of N-acetyl-S-benzyl-DL-cysteine.

| Property | Value | Source |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 253.077264 g/mol | PubChem[1] |

| Monoisotopic Mass | 253.077264 g/mol | PubChem[1] |

| Topological Polar Surface Area | 87.9 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis, purification, and analysis of N-acetyl-S-benzyl-DL-cysteine. The following sections provide methodologies based on established procedures for similar compounds.

Synthesis of N-acetyl-S-benzyl-DL-cysteine

Materials:

-

N-acetyl-DL-cysteine

-

Benzyl chloride

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve N-acetyl-DL-cysteine in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of a base, like sodium hydroxide, to deprotonate the thiol group.

-

Slowly add benzyl chloride to the reaction mixture with stirring.

-

The reaction is typically carried out at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in water and acidified with hydrochloric acid to precipitate the product.

-

The crude product is then extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude N-acetyl-S-benzyl-DL-cysteine.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]

Characterization:

The synthesized product should be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[7][8][9]

-

FT-IR Spectroscopy: To identify the functional groups present.[9]

-

Mass Spectrometry: To confirm the molecular weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis and quantification of N-acetyl-S-benzyl-DL-cysteine. The following is a general method that can be optimized for specific applications.[3][10][11][12][13]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Example Gradient Program:

| Time (min) | % Aqueous | % Organic |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 30 | 90 | 10 |

| 35 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10-20 µL

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Biological Activity and Signaling Pathways

The biological activity of N-acetyl-S-benzyl-DL-cysteine is not as extensively studied as its parent compound, N-acetyl-L-cysteine (NAC). However, based on its chemical structure and the known activities of NAC and related mercapturic acids, several potential biological roles and mechanisms of action can be inferred.

Role as a Glutathione Precursor and Antioxidant

Similar to NAC, N-acetyl-S-benzyl-DL-cysteine can be deacetylated in the body to release S-benzyl-DL-cysteine. While the S-benzyl group is not as readily cleaved as the free thiol in cysteine, the N-acetylcysteine moiety suggests a potential role in replenishing intracellular cysteine levels, thereby supporting the synthesis of the major endogenous antioxidant, glutathione (GSH).[[“]][15] This would contribute to cellular protection against oxidative stress.

The proposed mechanism involves the following steps:

Caption: Potential pathway for N-acetyl-S-benzyl-DL-cysteine to contribute to glutathione synthesis.

The Mercapturic Acid Pathway and Detoxification

N-acetyl-S-benzyl-DL-cysteine is structurally a mercapturic acid. The mercapturic acid pathway is a major detoxification route in the body for a wide range of electrophilic xenobiotics and their metabolites.[16] In this pathway, electrophilic compounds are conjugated with glutathione, and subsequent enzymatic processing leads to the formation of N-acetylcysteine S-conjugates (mercapturic acids) that are then excreted in the urine. S-benzylmercapturic acid, which is the L-enantiomer of the title compound, is a known urinary biomarker for exposure to toluene.[17][18]

Caption: The mercapturic acid pathway leading to the formation and excretion of S-benzylmercapturic acid.

Potential Modulation of Signaling Pathways

Given the well-established effects of N-acetyl-L-cysteine on various signaling pathways, it is plausible that N-acetyl-S-benzyl-DL-cysteine could exert similar modulatory effects. The antioxidant properties of NAC are known to influence redox-sensitive signaling cascades.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: NAC is known to activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes.

-

Transforming growth factor-beta (TGF-β) Signaling: NAC has been shown to inhibit TGF-β signaling, which is implicated in fibrosis and other pathological processes.

-

Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) Pathways: These pathways are involved in cell survival, proliferation, and metabolism, and can be modulated by the cellular redox state, which may be influenced by N-acetyl-S-benzyl-DL-cysteine.

The following diagram illustrates the potential influence of N-acetyl-S-benzyl-DL-cysteine on these key signaling pathways, extrapolated from the known actions of NAC.

Caption: Potential modulation of key cellular signaling pathways by N-acetyl-S-benzyl-DL-cysteine.

Conclusion

N-acetyl-S-benzyl-DL-cysteine is a molecule with a range of interesting physicochemical properties and potential biological activities. While there is a need for more extensive experimental data specifically for the DL-racemic mixture, the information available for related compounds provides a solid foundation for further research. Its structural similarity to N-acetyl-L-cysteine suggests potential as an antioxidant and a modulator of key cellular signaling pathways. Furthermore, its identity as a mercapturic acid highlights its relevance in the study of xenobiotic metabolism and detoxification. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary foundational knowledge to explore the full potential of N-acetyl-S-benzyl-DL-cysteine in various scientific and drug development applications.

References

- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 7. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with RU (III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex [opensciencepublications.com]

- 10. ajpp.in [ajpp.in]

- 11. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 12. cdn.insights.bio [cdn.insights.bio]

- 13. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-Acetamido-3-(benzylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-L-cysteine. The available literature primarily identifies this compound as a metabolite of xenobiotics, such as toluene, and as a substrate in enzymatic assays, rather than a compound with inherent therapeutic activity. This guide synthesizes the existing, albeit limited, information and provides context through the well-documented activities of its structural analog, N-acetylcysteine (NAC).

Introduction

2-Acetamido-3-(benzylthio)propanoic acid is a derivative of the amino acid cysteine, characterized by an N-acetyl group and an S-benzyl group. Its role in biological systems has been investigated primarily in the context of toxicology and drug metabolism. While extensive research is available for the related compound N-acetylcysteine (NAC), data on the specific biological activities of 2-Acetamido-3-(benzylthio)propanoic acid are sparse. This document aims to collate the available information and present it in a clear, technical format for researchers and professionals in drug development.

Role as a Xenobiotic Metabolite

The most well-documented role of 2-Acetamido-3-(benzylthio)propanoic acid is as a metabolite of toluene.[1] The Human Metabolome Database identifies N-Acetyl-S-benzyl-L-cysteine as part of the human exposome, indicating its presence in individuals exposed to this compound or its derivatives, rather than as a naturally occurring metabolite.[2] This metabolic pathway is a key detoxification process in the body.

The logical relationship of its formation as a metabolite can be visualized as follows:

Use in Enzymatic Assays

2-Acetamido-3-(benzylthio)propanoic acid serves as a key product in a nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity.[3] This enzyme is crucial for the detoxification of xenobiotics by catalyzing the N-acetylation of cysteine-S-conjugates.[3] The assay utilizes the acetylation of a model compound to produce N-[14C]acetyl-S-benzyl-L-cysteine, which is then quantified.[3]

The workflow for this enzymatic assay is outlined below:

Comparison with N-acetylcysteine (NAC)

Given the limited data on the intrinsic biological activity of 2-Acetamido-3-(benzylthio)propanoic acid, it is informative to consider the well-established activities of its close structural analog, N-acetylcysteine (NAC). NAC is a widely used therapeutic agent with a variety of documented effects.[4][5][6][7][8][9][10]

Key Biological Activities of NAC:

-

Antioxidant: NAC acts as a precursor to L-cysteine, which is a component of the endogenous antioxidant glutathione.[4][6][8] By replenishing intracellular glutathione stores, NAC helps to protect cells from damage by reactive oxygen species.[4][11]

-

Mucolytic Agent: NAC is used to reduce the viscosity of mucus by breaking disulfide bonds in mucoproteins, thereby facilitating its clearance from the respiratory tract.[6]

-

Antidote for Acetaminophen Poisoning: NAC is the standard treatment for acetaminophen overdose. It works by restoring hepatic glutathione levels, which are depleted by the toxic metabolite of acetaminophen.[4][5]

The primary mechanism of NAC's antioxidant activity is through the replenishment of glutathione, as depicted in the following pathway:

Potential for Biological Activity

While direct evidence is lacking, the structural similarity of 2-Acetamido-3-(benzylthio)propanoic acid to NAC suggests that it could potentially exhibit some biological activities. The presence of the N-acetyl and cysteine moieties could imply a role in redox modulation. However, the bulky S-benzyl group would significantly alter its physicochemical properties, including its solubility, membrane permeability, and interaction with enzyme active sites, likely leading to a different biological profile compared to NAC.

Quantitative Data

A thorough review of the scientific literature reveals a lack of quantitative data regarding the biological activity of 2-Acetamido-3-(benzylthio)propanoic acid, such as IC50 or Ki values. The existing research has not focused on its potential as a bioactive compound.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of 2-Acetamido-3-(benzylthio)propanoic acid are not available in the current literature. The primary experimental context in which this compound is mentioned is in the assay for cysteine-S-conjugate N-acetyltransferase activity, the protocol for which is detailed in the referenced publication.[3]

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-S-benzyl-L-cysteine (HMDB0255061) [hmdb.ca]

- 3. A nonradioactive assay for microsomal cysteine-S-conjugate N-acetyltransferase activity by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 9. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetyl Cysteine (NAC): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 11. N-acetyl cysteine prevents synergistic, severe toxicity from two hits of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of S-benzyl Cysteine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-benzyl cysteine, a derivative of the amino acid cysteine, has a rich history rooted in the fundamental studies of peptide chemistry. Initially recognized for its utility as a protecting group in the chemical synthesis of peptides, its role has expanded significantly. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of S-benzyl cysteine and its derivatives. We delve into its physicochemical properties, detailed experimental protocols for its synthesis and for assessing its biological activity, and explore its interactions with key cellular signaling pathways. This document serves as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the chemistry and biology of this versatile class of compounds.

Discovery and Historical Context

The story of S-benzyl cysteine is intrinsically linked to the development of peptide synthesis. In the mid-20th century, as chemists endeavored to assemble amino acids into defined peptide chains, the challenge of selectively protecting reactive functional groups became paramount. The thiol group of cysteine, being highly nucleophilic, posed a significant hurdle, readily undergoing oxidation to form disulfide bridges or reacting with electrophiles.

The introduction of the benzyl group as a stable and reliable protecting group for the cysteine thiol was a major breakthrough. One of the most celebrated applications of S-benzyl cysteine was in the first chemical synthesis of a polypeptide hormone, oxytocin, by Vincent du Vigneaud and his team in 1953. This monumental achievement, which was recognized with the Nobel Prize in Chemistry in 1955, showcased the robustness of the S-benzyl protecting group, which could withstand the harsh conditions of peptide coupling and was efficiently removed at the final stage to yield the active hormone.

Early synthetic routes to S-benzyl-dl-cysteine were developed, such as the one described by Oscar Gawron and Andrew J. Glaid, III, which utilized a modified Strecker synthesis.[1] Over the years, S-benzyl cysteine and its N-protected derivatives, such as N-Boc-S-benzyl-cysteine, N-Fmoc-S-benzyl-cysteine, and N-Cbz-S-benzyl-cysteine, became indispensable tools in solid-phase peptide synthesis (SPPS), a technique that revolutionized the field.

Beyond its foundational role in peptide chemistry, research has uncovered a range of biological activities associated with S-benzyl cysteine and related compounds. These include antioxidant properties and the ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress responses. This has opened up new avenues for the investigation of S-benzyl cysteine derivatives as potential therapeutic agents.

Physicochemical Properties

The physicochemical properties of S-benzyl cysteine and its derivatives are crucial for their application in synthesis and for understanding their biological behavior. The benzyl group imparts a hydrophobic character to the otherwise polar cysteine molecule. The properties of the parent compound and several of its commonly used N-protected derivatives are summarized below.

Table 1: Physicochemical Properties of S-benzyl-L-cysteine and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Activity [α]D |

| S-benzyl-L-cysteine | C₁₀H₁₃NO₂S | 211.28[2] | 214 (dec.)[3] | +23° (c=2 in 1 M NaOH)[3] |

| N-Acetyl-S-benzyl-L-cysteine | C₁₂H₁₅NO₃S | 253.32[4] | 144-146 | - |

| N-Boc-S-benzyl-L-cysteine | C₁₅H₂₁NO₄S | 311.40[5] | - | - |

| N-Fmoc-S-benzyl-L-cysteine | C₂₅H₂₃NO₄S | 433.52[6] | - | - |

| N-Cbz-S-benzyl-L-cysteine | C₁₈H₁₉NO₄S | 345.41 | 96.0 to 100.0 | -44.0 to -48.0° (c=4, EtOH)[7] |

Note: Data for some properties of the derivatives, such as specific melting points and optical activities, are not consistently reported across publicly available sources and may vary depending on the specific salt form and purity.

Synthesis and Experimental Protocols

The synthesis of S-benzyl cysteine and its derivatives is a cornerstone of their utility. Below are detailed protocols for the preparation of the parent compound and its N-protected analogues.

Synthesis of S-benzyl-L-cysteine

This protocol describes the S-alkylation of L-cysteine with benzyl bromide under basic conditions.

Materials:

-

L-cysteine hydrochloride

-

Benzyl bromide

-

2N Sodium hydroxide solution

-

Ethanol

-

Concentrated hydrochloric acid

-

Deionized water

-

Ether

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer, prepare a mixture of 2N sodium hydroxide solution (15 mL) and ethanol (35 mL).

-

To this rapidly stirred mixture, add L-cysteine hydrochloride (1.3 g, 8.2 mmol) followed by the sequential addition of benzyl bromide (0.98 mL, 8.2 mmol).

-

Allow the reaction to proceed with vigorous stirring for 1 hour at room temperature.

-

After 1 hour, slowly add concentrated hydrochloric acid dropwise to neutralize the reaction mixture to a pH of 6-7.

-

A white precipitate of S-benzyl-L-cysteine will form. Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, ethanol, and finally ether to remove any remaining impurities.

-

Dry the product under vacuum to obtain S-benzyl-L-cysteine as a white powder.

Synthesis of N-tert-Butoxycarbonyl (Boc)-S-benzyl-L-cysteine

This protocol details the protection of the amino group of S-benzyl-L-cysteine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

S-benzyl-L-cysteine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve S-benzyl-L-cysteine (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

After the reaction is complete, remove the dioxane by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3 times).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-S-benzyl-L-cysteine.

Synthesis of N-(9-Fluorenylmethoxycarbonyl) (Fmoc)-S-benzyl-L-cysteine

This protocol describes the protection of the amino group of S-benzyl-L-cysteine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Materials:

-

S-benzyl-L-cysteine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve S-benzyl-L-cysteine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (1.1 equivalents) in acetone.

-

Add the Fmoc-Cl solution dropwise to the stirred solution of S-benzyl-L-cysteine over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate will form.

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give N-Fmoc-S-benzyl-L-cysteine.

Synthesis of N-Carbobenzyloxy (Cbz)-S-benzyl-L-cysteine

This protocol details the protection of the amino group of S-benzyl-L-cysteine using benzyl chloroformate (Cbz-Cl).[8]

Materials:

-

S-benzyl-L-cysteine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve S-benzyl-L-cysteine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) at 0 °C with stirring.

-

To the chilled solution, add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0-5 °C.

-

Continue to stir the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with dichloromethane to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold hydrochloric acid. A white solid will precipitate.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield N-Cbz-S-benzyl-L-cysteine as a white solid.[8]

A simplified workflow for the synthesis of N-protected S-benzyl-L-cysteine derivatives.

Biological Activities and Signaling Pathways

While initially valued for its role in chemical synthesis, S-benzyl cysteine and its analogues have demonstrated intriguing biological activities, particularly as antioxidants and modulators of cellular signaling pathways.

Antioxidant Properties

The thiol group of cysteine is a key player in cellular redox homeostasis, primarily through its incorporation into the major endogenous antioxidant, glutathione. While the benzyl group in S-benzyl cysteine blocks the free thiol, the compound and its metabolites may still exert antioxidant effects through various mechanisms. N-acetyl-L-cysteine (NAC), a related compound, is a well-known antioxidant that acts as a precursor for glutathione synthesis.[5] It is plausible that S-benzyl cysteine derivatives could be metabolized in vivo to release a cysteine moiety, thereby contributing to the glutathione pool.

Direct evidence for the antioxidant capacity of S-benzyl cysteine compounds in standard assays is not extensively reported in the literature. However, a study on a cysteine derivative, N-Boc-L-cysteine methyl ester, in a complex with a samarium cluster, showed significant DPPH radical scavenging activity.[9] This suggests that the cysteine backbone, even when modified, can contribute to antioxidant effects.

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles and oxidants.[10] Modification of these key cysteine residues (such as C151, C273, and C288) leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[11] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a wide array of cytoprotective genes, including those involved in glutathione synthesis and detoxification.

While direct studies on S-benzyl cysteine are limited, related sulfur-containing compounds like S-allyl cysteine (from garlic) have been shown to activate the Nrf2 pathway.[[“]] It is hypothesized that electrophilic metabolites of S-benzyl cysteine could react with the sensor cysteines on Keap1, thereby activating the Nrf2-mediated antioxidant response.

Proposed mechanism of Keap1-Nrf2 pathway activation by S-benzyl cysteine metabolites.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The activity of the NF-κB pathway is sensitive to the cellular redox state. N-acetyl-L-cysteine has been shown to inhibit NF-κB activation.[13] The mechanism may involve direct antioxidant effects that quench the reactive oxygen species that can act as second messengers in NF-κB signaling. Furthermore, studies on other compounds have shown that direct modification of a critical cysteine residue (Cys38) in the p65 subunit of NF-κB can inhibit its DNA binding activity.[14] It is plausible that S-benzyl cysteine or its metabolites could influence NF-κB signaling through similar redox-dependent mechanisms or by direct interaction with components of the pathway.

Hypothesized points of intervention for S-benzyl cysteine in the NF-κB signaling pathway.

Experimental Protocols for Biological Activity Assessment

To facilitate further research into the biological activities of S-benzyl cysteine compounds, this section provides detailed protocols for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Test compound (S-benzyl cysteine derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of test samples: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

-

Assay: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. For the blank, use 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.

Materials:

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•⁺) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•⁺ stock solution.

-

Preparation of ABTS•⁺ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37 °C before use.

-

Assay: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank (solvent).

-

Incubation: Incubate the plate at 37 °C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using the ferrous sulfate standard. The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

A generalized experimental workflow for assessing the antioxidant activity of S-benzyl cysteine compounds.

Conclusion and Future Directions

From its humble beginnings as a crucial tool in the art of peptide synthesis, S-benzyl cysteine has emerged as a molecule of significant interest for its potential biological activities. Its history is a testament to the continuous evolution of scientific inquiry, where a compound developed for one purpose can find new life in unforeseen applications.

The established synthetic routes provide a solid foundation for the preparation of a diverse library of S-benzyl cysteine derivatives. The exploration of their potential to modulate key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, offers exciting opportunities for the development of novel therapeutic agents for diseases with underlying oxidative stress and inflammation.

Future research should focus on a systematic evaluation of the antioxidant capacity of a range of S-benzyl cysteine derivatives using standardized assays to generate a comprehensive quantitative dataset. Furthermore, detailed mechanistic studies are required to unequivocally establish the direct interactions of these compounds or their metabolites with components of the Keap1-Nrf2 and NF-κB signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of compounds.

References

- 1. N-ACETYL-S-BENZYL-L-CYSTEINE, CAS No. 19542-77-9 - iChemical [ichemical.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological significance of reactive cysteine residues of Keap1 in determining Nrf2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modification of Cysteine Residue in p65 Subunit of Nuclear Factor-κB by Picroliv Suppresses NF-κB-Regulated Gene Products and Potentiates Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Acetamido-3-(benzylthio)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Acetamido-3-(benzylthio)propanoic acid, a compound of interest in various research and development sectors. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. This guide is intended to serve as a comprehensive resource for the characterization and quality control of this molecule.

Introduction

2-Acetamido-3-(benzylthio)propanoic acid, also known by its synonyms N-Acetyl-S-benzyl-DL-cysteine and D,L-N-acetyl-3-(benzylthio)alanine, is a derivative of the amino acid cysteine. Its chemical structure incorporates a benzylthioether, an acetamido group, and a carboxylic acid moiety, making spectroscopic analysis a powerful tool for its unambiguous identification and characterization. This guide will delve into the key spectroscopic signatures of this compound.

Molecular Structure:

Key Identifiers:

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 2-Acetamido-3-(benzylthio)propanoic acid. These predictions are based on the analysis of its structural components and comparison with related compounds.

Table 1: Predicted ¹H NMR Data for 2-Acetamido-3-(benzylthio)propanoic acid

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -COOH | ~10-12 | Broad Singlet | 1H |

| -NH- | ~7.5-8.5 | Doublet | 1H |

| C₆H₅- | ~7.2-7.4 | Multiplet | 5H |

| -CH- (α-carbon) | ~4.5-4.8 | Multiplet | 1H |

| -S-CH₂- (benzyl) | ~3.7-3.9 | Singlet or AB quartet | 2H |

| -S-CH₂- (cysteine) | ~2.8-3.2 | Multiplet | 2H |

| -CO-CH₃ | ~2.0 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Data for 2-Acetamido-3-(benzylthio)propanoic acid

| Carbon | Predicted Chemical Shift (δ) ppm |

| -COOH | ~170-175 |

| -CO-CH₃ | ~170 |

| C (aromatic, quaternary) | ~137-139 |

| CH (aromatic) | ~127-130 |

| -CH- (α-carbon) | ~50-55 |

| -S-CH₂- (benzyl) | ~35-40 |

| -S-CH₂- (cysteine) | ~30-35 |

| -CO-CH₃ | ~22-25 |

Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Acetamido-3-(benzylthio)propanoic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300-2500 | Broad, Strong |

| N-H stretch (Amide) | 3350-3250 | Medium |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Medium |

| C=O stretch (Carboxylic acid) | 1725-1700 | Strong |

| C=O stretch (Amide I) | 1680-1630 | Strong |

| N-H bend (Amide II) | 1570-1515 | Medium |

| C=C stretch (Aromatic) | 1600, 1495, 1450 | Medium-Weak |

| C-O stretch | 1320-1210 | Strong |

| C-N stretch | 1290-1220 | Medium |

Note: The IR spectrum of the closely related N-acetyl-L-cysteine shows characteristic peaks for N-H stretching (3200-3359 cm⁻¹), O-H stretching (3200-3600 cm⁻¹), C=O stretching of the amide (1571-1600 cm⁻¹), and C-N stretching (1350-1310 cm⁻¹), which supports the predicted values for the title compound.[3]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for (2R)-2-acetamido-3-(benzylthio)propionic acid methyl ester

| m/z | Interpretation |

| 267 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₆H₅CH₂]⁺ |

| 144 | [M - C₆H₅CH₂S]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Benzyl cation, often the base peak) |

| 88 | [CH₃OC(O)CHNH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Acetamido-3-(benzylthio)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Acetamido-3-(benzylthio)propanoic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the sample's solubility.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 14 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: TMS at 0.00 ppm or the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-Acetamido-3-(benzylthio)propanoic acid onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI). ESI is generally preferred for this type of molecule.

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful. For the amide functionality, positive ion mode ([M+H]⁺) is also viable.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow: Adjust as per instrument recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-Acetamido-3-(benzylthio)propanoic acid.

Caption: Workflow for the spectroscopic characterization of the target compound.

Caption: Logical flow for NMR data interpretation and structure confirmation.

Conclusion

The spectroscopic analysis of 2-Acetamido-3-(benzylthio)propanoic acid through NMR, IR, and MS provides a detailed and definitive characterization of the molecule. While publicly available experimental data is limited, a combination of predicted values, data from analogous compounds, and established experimental protocols offers a robust framework for researchers, scientists, and drug development professionals. The methodologies and expected data presented in this guide serve as a valuable resource for the synthesis, quality control, and further investigation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-acetyl-S-benzyl-DL-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of N-acetyl-S-benzyl-DL-cysteine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related analogues, particularly N-acetyl-L-cysteine (NAC), and provides detailed experimental protocols to enable researchers to determine these critical parameters.

Introduction

N-acetyl-S-benzyl-DL-cysteine is a derivative of the amino acid cysteine, featuring an N-acetyl group and an S-benzyl group. The presence of the bulky and hydrophobic S-benzyl group significantly influences its physicochemical properties, distinguishing it from the more extensively studied N-acetyl-L-cysteine. Understanding the solubility and stability of N-acetyl-S-benzyl-DL-cysteine is crucial for its potential applications in drug development, as these parameters directly impact formulation, bioavailability, and shelf-life.

Physicochemical Properties

A summary of the computed physicochemical properties for N-acetyl-S-benzyl-DL-cysteine is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃S |

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | 2-acetamido-3-(benzylsulfanyl)propanoic acid |

| CAS Number | 19538-71-7 |

Solubility Profile

Specific quantitative solubility data for N-acetyl-S-benzyl-DL-cysteine is scarce in the literature. However, based on its structure and data from related compounds, a qualitative solubility profile can be inferred. A product datasheet for a deuterated version of N-acetyl-S-benzyl-L-cysteine indicates slight solubility in dimethyl sulfoxide (DMSO) and methanol[1]. The presence of the non-polar S-benzyl group suggests that the compound will exhibit greater solubility in organic solvents compared to aqueous solutions.

Table 1: Qualitative Solubility of N-acetyl-S-benzyl-DL-cysteine and Related Compounds

| Compound | Solvent | Solubility |

| N-acetyl-S-benzyl-L-cysteine-d3 | DMSO | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] | |

| N-acetyl-L-cysteine (NAC) | Water | Soluble (up to 100 mg/mL with heating/sonication) |

| PBS (pH 7.2) | Approx. 30 mg/mL[2] | |

| Ethanol | Soluble (Approx. 50 mg/mL)[2] | |

| DMSO | Soluble (Approx. 50 mg/mL)[2] | |

| Dimethyl formamide | Soluble (Approx. 50 mg/mL)[2] | |

| N-Cbz-S-benzyl-L-cysteine | Ethanol | Soluble[3] |

It is important to note that the DL-racemic mixture may exhibit different solubility characteristics compared to the individual enantiomers.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the equilibrium solubility of N-acetyl-S-benzyl-DL-cysteine in various solvents.

Materials:

-

N-acetyl-S-benzyl-DL-cysteine

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of N-acetyl-S-benzyl-DL-cysteine to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of N-acetyl-S-benzyl-DL-cysteine.

-

Calculate the solubility in mg/mL or mol/L.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Acetamido-3-(benzylthio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-cysteine, is a derivative of the amino acid cysteine.[1] While direct extensive research on this specific compound is limited, its structural components—an N-acetyl group and an S-benzyl modification—are present in various biologically active molecules. This guide explores the potential therapeutic targets of 2-Acetamido-3-(benzylthio)propanoic acid by examining the activities of structurally related compounds, including N-acetylcysteine (NAC), S-benzyl-L-cysteine, and other mercapturic acid derivatives.

Based on the analysis of its structural analogs, 2-Acetamido-3-(benzylthio)propanoic acid may exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This document provides a comprehensive overview of these potential applications, summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of 2-Acetamido-3-(benzylthio)propanoic acid can be inferred from the known biological activities of its constituent parts and related molecules.

Antioxidant and Anti-inflammatory Pathways

N-Acetylcysteine (NAC) Moiety: The N-acetylcysteine portion of the molecule suggests a role as a precursor to L-cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH).[2][3] By increasing intracellular cysteine levels, the compound could enhance GSH synthesis, thereby protecting cells from oxidative stress.[2][3] NAC itself is known to have antioxidant and anti-inflammatory effects.[3]

S-Benzyl-L-cysteine Moiety: S-Benzyl-L-cysteine has been investigated for its antioxidant properties, which can help protect cells from damage caused by free radicals.[4]

Potential Therapeutic Targets:

-

Glutathione Synthesis: As a cysteine prodrug, it could upregulate the glutathione biosynthesis pathway.

-

Reactive Oxygen Species (ROS): Direct scavenging of free radicals.[2][3]

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Anticancer Activity

Structurally related compounds have demonstrated potential in cancer therapy. Benzyl isothiocyanate (BITC), a related compound, has been shown to induce apoptosis, inhibit mTOR activity, and downregulate key proteins involved in cancer progression like VEGF, HIF-1α, and STAT3.[5] Derivatives of aryl propionic acid, a class to which the parent structure of the target compound belongs, have also shown anticancer properties.[6][7][8]

Potential Therapeutic Targets:

-

Caspases: Induction of caspase-mediated apoptosis.[5]

-

mTOR Pathway: Inhibition of mTOR, leading to autophagy in cancer cells.[5]

-

VEGFR2, HIF-1α, STAT3: Downregulation of these proteins to inhibit angiogenesis and tumor growth.[5]

-

Cyclooxygenase (COX) Enzymes: Aryl propionic acid derivatives are well-known inhibitors of COX enzymes, which can be overexpressed in some cancers.[6]

Mercapturic Acid Pathway and Detoxification

2-Acetamido-3-(benzylthio)propanoic acid is a mercapturic acid. The mercapturic acid pathway is a major route for the biotransformation and detoxification of xenobiotics and electrophilic compounds.[9][10][11] This pathway involves the conjugation of compounds with glutathione, followed by enzymatic processing to form N-acetyl-L-cysteine S-conjugates, which are then excreted.[9][11]

Potential Role:

-

Biomarker: Urinary levels of mercapturic acids can serve as biomarkers for exposure to certain chemicals.[9]

-

Detoxification: The compound itself is a product of a detoxification pathway, suggesting its formation in the metabolism of benzyl-containing xenobiotics.

Enzyme Inhibition

O-acetylserine(thiol) lyase (OAS-TL): S-benzyl-L-cysteine has been identified as an inhibitor of OAS-TL, an enzyme involved in L-cysteine biosynthesis in plants.[12] This suggests that 2-Acetamido-3-(benzylthio)propanoic acid could potentially inhibit this or structurally similar enzymes in other organisms.

Quantitative Data

| Compound | Assay | Target | Result | Cell Line/Organism | Reference |

| Benzyl Isothiocyanate (BITC) | Apoptosis Assay | Caspases | Increased caspase-mediated apoptosis | Jurkat T cells | [5] |

| Benzyl Isothiocyanate (BITC) | Western Blot | Superoxide dismutase, Glutathione-S-transferase | Inhibition of expression | Glioma cells | [5] |

| Benzyl Isothiocyanate (BITC) | Western Blot | mTOR | Inhibition of activity | Prostate cancer cells | [5] |

| Benzyl Isothiocyanate (BITC) | Western Blot | VEGFR2, VEGF, HIF-1α, STAT3, MMP2 | Downregulation of expression/phosphorylation | In vitro models | [5] |

Experimental Protocols

Detailed experimental protocols for the investigation of 2-Acetamido-3-(benzylthio)propanoic acid would be analogous to those used for its structural relatives.

General Procedure for Synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives[13]

This protocol describes the synthesis of related compounds and could be adapted for the synthesis of 2-Acetamido-3-(benzylthio)propanoic acid derivatives.

-

Starting Material: D-serine methyl ester.

-

Five-Step Stereospecific Synthesis: The synthesis involves a five-step process to incorporate various alkyl and aryl groups at the 3-oxy position.

-

Coupling Reaction: The resulting acids are coupled with benzylamine using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to yield the final amide products.

-

Purification: The final compounds are purified by column chromatography and recrystallization.

-

Chiral Purity Analysis: Enantiopurity is confirmed using a chiral resolving agent like (R)-(-)-mandelic acid and observing the acetamide methyl resonance signal in NMR.

Methyl/Ethyl Ester Hydrolysis[13]

This method is used to hydrolyze ester intermediates during synthesis.

-

Reaction Setup: A solution of the methyl or ethyl ester in THF is treated with LiOH in water.

-

Stirring: The reaction is stirred at room temperature for approximately 90 minutes.

-

Work-up: The aqueous layer is washed with diethyl ether.

-

Acidification: The aqueous layer is acidified to pH 1 with concentrated HCl at 0°C.

-

Extraction: The product is saturated with NaCl and extracted with ethyl acetate.

Molecular Docking[14]

This in silico method can be used to predict the binding affinity and interaction of the compound with potential protein targets.

-

Software: AutoDock Vina is a commonly used tool for molecular docking.

-

Target Preparation: The 3D structure of the target protein is obtained from a protein data bank.

-

Ligand Preparation: The 3D structure of 2-Acetamido-3-(benzylthio)propanoic acid is generated and optimized.

-

Docking: The ligand is docked into the active site of the target protein.

-

Analysis: The results are analyzed to determine the binding energy and intermolecular interactions. The top poses are visualized using software like Biovia Discovery Studio Visualizer or PyMol.

Visualizations

Signaling Pathway of Benzyl Isothiocyanate (BITC)

Caption: Potential signaling pathways modulated by Benzyl Isothiocyanate (BITC).

Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of propionamide derivatives.

Mercapturic Acid Formation Pathway

Caption: The mercapturic acid pathway for xenobiotic detoxification.

Conclusion

While direct experimental data on 2-Acetamido-3-(benzylthio)propanoic acid is sparse, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic targets. The presence of the N-acetylcysteine moiety suggests antioxidant and anti-inflammatory properties through the modulation of glutathione levels and related pathways. The S-benzyl group, found in compounds with demonstrated anticancer activity, points towards potential applications in oncology through the inhibition of key signaling pathways like mTOR and VEGFR. Furthermore, its classification as a mercapturic acid highlights its role in detoxification processes.

Future research should focus on the direct synthesis and in vitro and in vivo evaluation of 2-Acetamido-3-(benzylthio)propanoic acid to validate these predicted therapeutic targets and elucidate its precise mechanisms of action. The experimental protocols and pathways outlined in this guide provide a framework for such investigations.

References

- 1. N-Acetyl-S-benzylcysteine | C12H15NO3S | CID 561045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Acetyl-S-(N′-benzylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid from D-serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-Acetamido-3-(benzylthio)propanoic acid, a valuable cysteine derivative, starting from the readily available chiral building block, D-serine. This synthetic route offers a reliable method for obtaining the target compound with a high degree of stereochemical purity. The protocols outlined below are based on established chemical transformations, including N-acetylation, activation of a hydroxyl group via tosylation, and subsequent nucleophilic substitution with benzylthiol. This application note is intended to guide researchers in the efficient laboratory-scale synthesis of this compound, which has potential applications in drug discovery and development as a peptidomimetic or a building block for more complex molecules.

Introduction

2-Acetamido-3-(benzylthio)propanoic acid, also known as N-acetyl-S-benzyl-D-cysteine, is a derivative of the non-proteinogenic amino acid D-cysteine. The incorporation of D-amino acids into peptides can significantly enhance their resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. The S-benzyl protecting group provides robust protection for the sulfhydryl moiety of cysteine, preventing oxidation and other undesirable side reactions during synthetic manipulations. This document details a three-step synthesis from D-serine, a cost-effective and enantiomerically pure starting material.

Overall Synthetic Scheme

The synthesis of 2-Acetamido-3-(benzylthio)propanoic acid from D-serine is a three-step process. The first step involves the protection of the amino group of D-serine via acetylation. The second step is the activation of the primary hydroxyl group by conversion to a tosylate, a good leaving group. The final step is the nucleophilic displacement of the tosylate group with benzylthiol to form the desired S-benzyl cysteine derivative.

Caption: Synthetic workflow for 2-Acetamido-3-(benzylthio)propanoic acid.

Experimental Protocols

Step 1: Synthesis of N-Acetyl-D-serine

Materials:

-

D-serine

-

Acetic anhydride

-

Glacial acetic acid

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend D-serine (1 equivalent) in glacial acetic acid.

-

Cool the suspension in an ice bath with vigorous stirring.

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours.

-

The reaction mixture should become a clear solution.

-

Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

To the resulting oil, add cold water to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Acetyl-D-serine.

Step 2: Synthesis of O-Tosyl-N-acetyl-D-serine

Materials:

-

N-Acetyl-D-serine

-

Tosyl chloride (p-toluenesulfonyl chloride)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Protocol:

-

Dissolve N-Acetyl-D-serine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add tosyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-Tosyl-N-acetyl-D-serine. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 2-Acetamido-3-(benzylthio)propanoic acid

Materials:

-

O-Tosyl-N-acetyl-D-serine

-

Benzyl mercaptan (benzylthiol)

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol or dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Protocol:

-

In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

To this solution, add benzyl mercaptan (1.1 equivalents) dropwise at room temperature.

-

Stir for 15-20 minutes to form the sodium benzylthiolate salt.

-

Add a solution of O-Tosyl-N-acetyl-D-serine (1 equivalent) in a minimal amount of anhydrous ethanol or DMF.

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with dilute HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Acetamido-3-(benzylthio)propanoic acid.

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | D-Serine | N-Acetyl-D-serine | Acetic Anhydride | Acetic Acid | 85-95 | >98 |

| 2 | N-Acetyl-D-serine | O-Tosyl-N-acetyl-D-serine | Tosyl Chloride | Pyridine | 70-85 | (used crude) |

| 3 | O-Tosyl-N-acetyl-D-serine | 2-Acetamido-3-(benzylthio)propanoic acid | Benzyl Mercaptan, Base | Ethanol/DMF | 60-75 | >97 |

Logical Relationship of Synthesis Components

The synthesis follows a logical progression of functional group transformations to achieve the final product.

Caption: Logical progression of the synthesis from D-serine.

Conclusion